S-Methyl Cefmetazole

Pharmaceutical Analysis Impurity Profiling LC-MS Method Development

Using a non-identical cefmetazole impurity marker introduces retention time variability that compromises ICH Q3A/B compliance. S-Methyl Cefmetazole is the definitive, fully characterized reference standard for quantifying this specific S-methyl process impurity in cefmetazole sodium API. • Distinct +16.07 Da mass shift vs. cefmetazole parent ensures unambiguous chromatographic resolution for system suitability per ICH Q2(R1) • ≥95% purity calibrant enables accurate quantitation in stability-indicating methods and routine batch release testing • Supplied with comprehensive COA; ambient shipping for rapid global delivery

Molecular Formula C15H17N7O4S4
Molecular Weight 487.6
CAS No. 68576-47-6
Cat. No. B601307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-Methyl Cefmetazole
CAS68576-47-6
Synonyms(6R-cis)-7-[[[(Cyanomethyl)thio]acetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-7-(methylthio)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Molecular FormulaC15H17N7O4S4
Molecular Weight487.6
Structural Identifiers
SMILESCN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC#N)SC)SC2)C(=O)O
InChIInChI=1S/C15H17N7O4S4/c1-21-14(18-19-20-21)30-6-8-5-29-13-15(27-2,17-9(23)7-28-4-3-16)12(26)22(13)10(8)11(24)25/h13H,4-7H2,1-2H3,(H,17,23)(H,24,25)/t13-,15+/m1/s1
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S-Methyl Cefmetazole Reference Standard Overview


S-Methyl Cefmetazole (CAS 68576-47-6) is a chemically defined sulfur-containing derivative of the second-generation cephamycin antibiotic cefmetazole, characterized by a molecular formula of C₁₅H₁₇N₇O₄S₄ and a molecular weight of 487.6 g/mol . It is structurally distinguished from cefmetazole by the substitution of a methylthio group (-SCH₃) in place of the methoxy group (-OCH₃) at the 7α-position of the cephem nucleus [1]. The compound is primarily recognized and utilized as a process-related impurity of the active pharmaceutical ingredient (API) cefmetazole, and it is commercially supplied as a characterized analytical reference standard intended for method development, validation, and routine quality control (QC) applications within the pharmaceutical industry .

S-Methyl Cefmetazole Substitution Risks


In the context of pharmaceutical analysis, impurities are not generic entities; their unique physicochemical properties dictate their chromatographic behavior and spectral response. Substituting S-Methyl Cefmetazole with another cefmetazole impurity, such as cefmetazole lactone or a different S-oxide isomer, introduces significant analytical variability. The S-methyl modification directly alters the compound's lipophilicity (XLogP) and molecular mass, which translates to a distinct retention time in reversed-phase HPLC analysis . Consequently, using a non-identical reference standard can lead to inaccurate identification, flawed quantitation of impurity profiles in API batches, and potential non-compliance with stringent regulatory guidelines (e.g., ICH Q3A/B) that mandate the use of fully characterized, specific impurity markers for method validation [1].

S-Methyl Cefmetazole Analytical Performance Evidence


Molecular Weight Difference for LC-MS Identification

S-Methyl Cefmetazole possesses a molecular weight of 487.6 g/mol, which is 16.07 Da greater than the parent API cefmetazole (471.53 g/mol) . This 3.4% increase in molecular mass is a direct consequence of the replacement of the 7α-methoxy group (-OCH₃) in cefmetazole with a 7α-methylthio group (-SCH₃) [1]. The resulting distinct m/z ratio provides a definitive marker for unambiguous identification and differentiation of this impurity from the API during LC-MS analysis.

Pharmaceutical Analysis Impurity Profiling LC-MS Method Development

Lipophilicity Shift Impact on HPLC Retention

The calculated partition coefficient (XLogP) for S-Methyl Cefmetazole is 0.2 . This value represents a significant positive shift in lipophilicity compared to cefmetazole, which has a reported LogP value of -0.600 [1]. The increase in hydrophobicity is attributable to the substitution of the polar 7α-methoxy group with the less polar 7α-methylthio moiety [2].

Chromatography Lipophilicity HPLC Method Validation

Certified Purity Grade for Quantitative Analysis

S-Methyl Cefmetazole is commercially available as an analytical reference standard with a certified purity of >95% (HPLC) from suppliers operating under ISO 17034 accreditation for reference material production [1]. This high level of purity and metrological traceability is essential for its intended use as a calibrant or system suitability standard in quantitative analytical procedures. In comparison, other cefmetazole impurities or research-grade batches may be offered at lower, non-certified purities (e.g., 90%) [2], introducing a higher degree of uncertainty and variability into quantitative analysis.

Quality Control Reference Standards ISO 17034

S-Methyl Cefmetazole Application Scenarios


HPLC Method Development and Validation for Impurity Profiling

This compound is the definitive reference standard for developing and validating a robust, stability-indicating HPLC or UPLC method to quantify the S-methyl impurity in cefmetazole sodium API. Its distinct molecular weight and increased lipophilicity relative to cefmetazole provide a clear, predictable shift in retention time, allowing analysts to establish system suitability criteria (e.g., resolution factor between API and impurity peaks) essential for ICH Q2(R1) validation [1].

QC Batch Release and Stability Studies

As a high-purity, certified reference standard , it is indispensable for QC laboratories performing routine batch release testing of cefmetazole API or finished drug product. Its use as a quantitative calibrant ensures that the levels of this specific process impurity are accurately measured and remain within the established acceptance criteria throughout the product's shelf life, as mandated by ICH Q3A/Q3B guidelines.

LC-MS System Suitability and Identification

The specific mass increase of 16.07 Da compared to the cefmetazole parent ion makes S-Methyl Cefmetazole an ideal compound for tuning and checking LC-MS system suitability. It provides a discrete, well-defined peak at a known m/z, which can be used to confirm mass accuracy and resolution of the mass spectrometer before analyzing more complex samples.

Forced Degradation Studies for Degradation Pathways

Procurement of S-Methyl Cefmetazole enables its use as a marker to investigate the potential formation of this impurity under stress conditions (e.g., oxidative or thermal). By spiking this standard into degradation samples, analysts can definitively identify and rule out the S-methyl derivative as a degradation product, thereby clarifying the API's intrinsic stability profile and degradation network.

Technical Documentation Hub

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